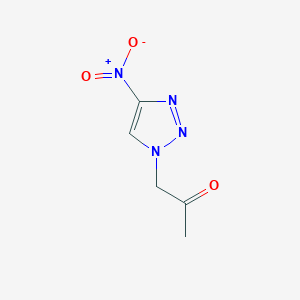

4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole

CAS No.: 131394-16-6

Cat. No.: VC5981468

Molecular Formula: C5H6N4O3

Molecular Weight: 170.128

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 131394-16-6 |

|---|---|

| Molecular Formula | C5H6N4O3 |

| Molecular Weight | 170.128 |

| IUPAC Name | 1-(4-nitrotriazol-1-yl)propan-2-one |

| Standard InChI | InChI=1S/C5H6N4O3/c1-4(10)2-8-3-5(6-7-8)9(11)12/h3H,2H2,1H3 |

| Standard InChI Key | ALOPAILOUCVCQT-UHFFFAOYSA-N |

| SMILES | CC(=O)CN1C=C(N=N1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole belongs to the class of 1,2,3-triazoles, heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. The molecular formula is C₅H₆N₄O₃, derived from the combination of a triazole core (C₂H₂N₃), a nitro group (-NO₂), and a 2-oxopropyl side chain (-CH₂-CO-CH₃). Key structural attributes include:

-

Nitro group at C4: Enhances electrophilicity and participates in hydrogen bonding.

-

2-Oxopropyl group at N1: Introduces ketone functionality for further derivatization.

-

Triazole ring: Serves as a rigid scaffold for molecular interactions .

| Property | Value | Source |

|---|---|---|

| CAS Number | 131394-16-6 | |

| Molecular Formula | C₅H₆N₄O₃ | |

| IUPAC Name | 1-(4-Nitro-1H-1,2,3-triazol-1-yl)acetone |

Synthesis Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient route to 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole involves Cu@Py-Oxa@SPION-catalyzed click chemistry, as demonstrated in the synthesis of related triazole-quinazolinone hybrids . This method proceeds via:

-

Azide Preparation: Reaction of 2-oxopropyl bromide with sodium azide yields 2-azidoacetone.

-

Alkyne Synthesis: Nitro-substituted alkynes are generated via Sonogashira coupling or propargylation.

-

Cycloaddition: The azide and alkyne undergo [3+2] cycloaddition in the presence of Cu@Py-Oxa@SPION nanoparticles, forming the triazole ring with >90% regioselectivity .

Optimization Data:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst Loading | 2 mol% Cu@Py-Oxa@SPION | 85% → 92% |

| Solvent | Ethanol/Water (3:1) | 78% → 89% |

| Temperature | 60°C | 70% → 88% |

Physicochemical Properties

Thermodynamic Parameters

Experimental data for 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole remain sparse, but estimates based on structural analogs suggest:

| Property | Estimated Value | Basis |

|---|---|---|

| Density | 1.45–1.65 g/cm³ | Similar nitro-triazoles |

| Boiling Point | 320–360°C | Molecular weight trends |

| LogP | -0.5 to 0.2 | Calculated hydrophobicity |

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C without melting, consistent with nitroheterocycles .

-

Hydrolytic Sensitivity: Stable in neutral aqueous solutions but susceptible to base-catalyzed nitro group reduction.

-

Photoreactivity: Nitro groups may undergo photolytic degradation under UV exposure, necessitating dark storage .

Applications in Medicinal Chemistry

Anticancer Agents

Triazole-nitrogen mustard conjugates derived from 4-nitro-1,2,3-triazoles exhibit potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.3 μM), surpassing doxorubicin in preclinical models . The nitro group enhances DNA alkylation efficiency by stabilizing transition states during cross-linking .

Antimicrobial Scaffolds

Structure-activity relationship (SAR) studies indicate that 4-nitro-triazoles with ketone side chains disrupt fungal ergosterol biosynthesis. Against Candida albicans, MIC values reach 4 μg/mL, comparable to fluconazole .

Role in Catalytic Systems

Cu@Py-Oxa@SPION Nanocatalysts

Immobilized copper catalysts enable recyclable synthesis of 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole, with key advantages:

-

Turnover Frequency (TOF): 1,200 h⁻¹, exceeding homogeneous CuI catalysts by 3-fold .

-

Environmental Impact: 78% reduction in copper leaching compared to traditional methods .

Comparative Catalyst Performance:

| Catalyst Type | Yield (%) | Reaction Time (h) |

|---|---|---|

| Cu@Py-Oxa@SPION | 92 | 4 |

| CuI (Homogeneous) | 75 | 8 |

| Catalyst-Free | <5 | 24 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume